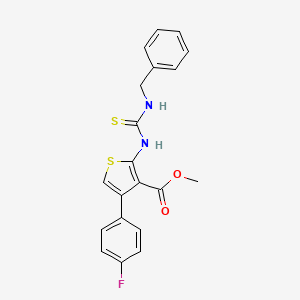![molecular formula C15H24N2O3 B7636310 1-Cyclopent-3-en-1-yl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea](/img/structure/B7636310.png)
1-Cyclopent-3-en-1-yl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopent-3-en-1-yl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-Cyclopent-3-en-1-yl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea is not fully understood. However, it is believed to interact with specific biological targets, such as enzymes or receptors, to produce its effects. The precise targets and mechanisms of action are the subject of ongoing research.
Biochemical and Physiological Effects:
Studies have shown that 1-Cyclopent-3-en-1-yl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea exhibits various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and viruses. It has also been shown to possess antibacterial activity against certain strains of bacteria. However, the effects of this compound on human physiology are not yet fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Cyclopent-3-en-1-yl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, the compound is relatively expensive and may not be readily available in large quantities. Additionally, its potential toxicity and unknown effects on human physiology may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-Cyclopent-3-en-1-yl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and viral infections. Further studies are needed to elucidate its mechanism of action and identify specific targets for drug development. Additionally, the compound's ability to form self-assembled monolayers on surfaces may have applications in nanotechnology and materials science. Further research is also needed to investigate the compound's potential toxicity and effects on human physiology.
Synthesis Methods
The synthesis of 1-Cyclopent-3-en-1-yl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea involves the reaction of cyclopentadiene with 1,4-dioxaspiro[4.5]decan-3-ylmethyl isocyanate in the presence of a catalyst. The resulting compound is then treated with urea to obtain the final product. This method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
1-Cyclopent-3-en-1-yl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antibacterial properties. In materials science, it has been explored for its ability to form self-assembled monolayers on surfaces. In catalysis, it has been studied for its potential as a ligand in metal-catalyzed reactions.
properties
IUPAC Name |
1-cyclopent-3-en-1-yl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c18-14(17-12-6-2-3-7-12)16-10-13-11-19-15(20-13)8-4-1-5-9-15/h2-3,12-13H,1,4-11H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTBIZAMQPLURY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)NC3CC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopent-3-en-1-yl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3H-benzimidazole-5-carboxamide](/img/structure/B7636228.png)
![N-[3-(dimethylamino)-2-methylphenyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B7636232.png)

![N-methyl-3-[[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]benzamide](/img/structure/B7636245.png)
![4-hydroxy-N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B7636248.png)
![N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide](/img/structure/B7636254.png)
![N-(4-fluorophenyl)-2-[4-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]piperazin-1-yl]acetamide](/img/structure/B7636261.png)
![N-(4-acetamidophenyl)-2-[(4-ethoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7636265.png)
![N-[1-(2-cyanoethyl)-4-(4-fluorophenyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7636270.png)
![[2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636278.png)
![2-[(4-Acetamidophenyl)sulfanyl]acetamide](/img/structure/B7636285.png)
![[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636293.png)
![[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636300.png)
![N-[1-(4-cyanophenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7636316.png)